molecular formula C23H29N3OS B14371318 1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one CAS No. 89929-18-0

1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one

Cat. No.: B14371318
CAS No.: 89929-18-0
M. Wt: 395.6 g/mol
InChI Key: HHRSWJBQJDADMQ-UHFFFAOYSA-N
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Description

1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique structure, which includes a piperazine ring and a phenothiazine core, making it a subject of interest in various scientific research areas.

Preparation Methods

The synthesis of 1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one involves multiple steps, typically starting with the preparation of the phenothiazine core. The piperazine ring is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in its potential antipsychotic effects. Additionally, it may interact with other pathways, such as those involving serotonin and norepinephrine .

Comparison with Similar Compounds

1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one can be compared with other phenothiazine derivatives such as:

Properties

CAS No.

89929-18-0

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

1-[10-(3-piperazin-1-ylpropyl)phenothiazin-3-yl]butan-1-one

InChI

InChI=1S/C23H29N3OS/c1-2-6-21(27)18-9-10-20-23(17-18)28-22-8-4-3-7-19(22)26(20)14-5-13-25-15-11-24-12-16-25/h3-4,7-10,17,24H,2,5-6,11-16H2,1H3

InChI Key

HHRSWJBQJDADMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCNCC4

Origin of Product

United States

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